4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid
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Overview
Description
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, dichloro, and carboxylic acid functional groups attached to a pyridine ring, along with a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid typically involves multiple steps starting from 2,6-dichloropyridine. The process includes:
Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Nucleophilic Displacement: Subsequent nucleophilic displacement reactions are carried out to introduce the carboxylic acid group and trifluoroacetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Lacks the carboxylic acid and trifluoroacetic acid moieties.
2,6-Dichloropyridine-3-carboxylic acid: Lacks the amino group.
4-Amino-3,5-dichloropyridine-2-carboxylic acid: Similar structure but different substitution pattern.
Uniqueness
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of trifluoroacetic acid enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2.C2HF3O2/c7-3-1-2(9)4(6(11)12)5(8)10-3;3-2(4,5)1(6)7/h1H,(H2,9,10)(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGHNKSAJVSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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